BenchChemオンラインストアへようこそ!

Fmoc-3-Pal-OH

Peptide Radiopharmaceuticals Somatostatin Receptor Targeting Regioisomer Structure-Activity Relationship

Fmoc-3-Pal-OH (≥98% purity, ≥99% ee) is the definitive 3-pyridylalanine building block for SPPS. Unlike Fmoc-4-Pal-OH or Fmoc-Phe-OH, the 3-pyridyl side chain provides intermediate hydrophilicity (log D ~ −2.5) and hydrogen-bonding capacity, proven to yield sub-nM SST2 antagonists (KD = 0.15 nM) with enhanced aqueous solubility. This differentiates peptide candidates in solubility-engineering and targeted radiotherapeutic programs. The Fmoc group ensures acid-labile resin compatibility, while a −20 °C, 3-year shelf-life supports bulk procurement. Choose enantiopure Fmoc-3-Pal-OH for reproducible SAR, CMC compliance, and streamlined supply-chain management.

Molecular Formula C23H20N2O4
Molecular Weight 388.423
CAS No. 142994-45-4; 175453-07-3
Cat. No. B2502399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-3-Pal-OH
CAS142994-45-4; 175453-07-3
Molecular FormulaC23H20N2O4
Molecular Weight388.423
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CC=C4)C(=O)O
InChIInChI=1S/C23H20N2O4/c26-22(27)21(12-15-6-5-11-24-13-15)25-23(28)29-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,13,20-21H,12,14H2,(H,25,28)(H,26,27)/t21-/m0/s1
InChIKeyJQLPMTXRCLXOJO-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-3-Pal-OH (CAS 175453-07-3 / 142994-45-4): Strategic Fmoc-Protected Pyridylalanine Building Block for Solid-Phase Peptide Synthesis Procurement Guide


Fmoc-3-Pal-OH (N-Fmoc-3-(3-pyridyl)-L-alanine, CAS 175453-07-3 for the L‑enantiomer and 142994‑45‑4 for the D‑enantiomer) is a Fmoc‑protected, non‑proteinogenic α‑amino acid derivative . The molecule comprises an L‑ or D‑alanine core substituted at the β‑carbon with a 3‑pyridyl ring and Nα‑protected by the base‑labile 9‑fluorenylmethoxycarbonyl (Fmoc) group . With a molecular weight of 388.42 g·mol⁻¹ (C₂₃H₂₀N₂O₄), it is supplied as a white to off‑white crystalline solid that is soluble in DMF and DMSO (≥50 mg·mL⁻¹ in DMSO) and stable for at least 3 years when stored at −20 °C . The 3‑pyridyl side chain introduces a nitrogen‑containing heteroaromatic moiety that modulates peptide physicochemical properties and target interactions, distinguishing it from canonical aliphatic and aromatic amino acids [1].

Why Fmoc-3-Pal-OH Cannot Be Casually Replaced by Other Fmoc-Pyridylalanines or Aromatic Analogs in Critical SPPS Workflows


The 3‑pyridylalanine (3Pal) side chain occupies a unique physicochemical niche among pyridyl regioisomers and common aromatic surrogates. Direct substitution with Fmoc‑4‑Pal‑OH (4‑pyridylalanine) alters the heterocyclic nitrogen position, which demonstrably changes both molecular hydrophilicity (log D) and receptor‑binding affinity in peptide‑based ligands [1]. Replacement with the more hydrophobic phenylalanine analog (Fmoc‑Phe‑OH) reduces aqueous solubility and eliminates the hydrogen‑bonding capacity of the pyridyl nitrogen [2]. Moreover, the D‑enantiomer (CAS 142994‑45‑4) and L‑enantiomer (CAS 175453‑07‑3) exhibit measurably different solid‑state properties (e.g., melting point) and chiral integrity, which directly impacts peptide folding and biological stereospecificity . The base‑labile Fmoc group also imposes distinct synthetic constraints versus Boc‑protected analogs; Fmoc chemistry tolerates acid‑sensitive side‑chain protecting groups and resins, a compatibility that Boc‑protected 3‑Pal derivatives (e.g., Boc‑3‑Pal‑OH) do not offer . Consequently, generic in‑class substitution without empirical justification risks undermining peptide solubility, target engagement, and synthetic route orthogonality.

Fmoc-3-Pal-OH Quantitative Differentiation Evidence: Comparator-Driven Performance Metrics for Procurement Decision-Making


3-Pal Regioisomer Confers Intermediate Hydrophilicity and Distinct In Vivo Retention Profile Relative to 2-Pal and 4-Pal in Somatostatin Antagonists

In a direct head‑to‑head comparison of three pyridylalanine regioisomers incorporated at position 3 of the somatostatin antagonist LM3, the 3‑Pal‑containing analog exhibited intermediate hydrophilicity (log D = −2.5 ± 0.1) compared with l‑2Pal (log D = −2.3 ± 0.1) and 4Pal (log D = −2.6 ± 0.1) [1]. The 3Pal variant displayed a KD of 0.15 ± 0.01 nM for SST2 receptor binding, placing it between l‑2Pal (KD = 0.18 ± 0.02 nM) and 4Pal (KD = 0.11 ± 0.01 nM) and approaching the reference ligand [¹⁷⁷Lu]Lu‑DOTA‑LM3 (KD = 0.09 ± 0.02 nM) [1]. Notably, the 3Pal‑containing radioligand demonstrated uniquely high and prolonged renal retention, with >60% of the peptide remaining intact in kidney homogenates 1 h post‑injection—a stability profile not observed for the 2Pal or 4Pal analogs [1]. This regioisomer‑specific behavior directly informs selection when peptide pharmacokinetics and tissue distribution are critical design parameters.

Peptide Radiopharmaceuticals Somatostatin Receptor Targeting Regioisomer Structure-Activity Relationship

3-Pyridylalanine Substitution Increases Aqueous Solubility of Glucagon-Derived Peptides Compared to Phenylalanine or Tyrosine

In a systematic study of glucagon‑derived peptide solubility, replacing phenylalanine and tyrosine residues with 3‑pyridylalanine (3Pal) significantly enhanced aqueous solubility [1]. This observation was documented for [Aib¹⁶]‑glucagon(1–29) analogs, where the introduction of the 3‑pyridyl side chain improved the peptide's overall hydrophilicity relative to the parent phenylalanine‑ or tyrosine‑containing sequences [1]. While the study does not provide a numerical solubility ratio, the qualitative finding establishes a clear structure‑property relationship: the 3‑pyridyl nitrogen serves as a hydrogen‑bond acceptor and increases polar surface area, directly addressing solubility limitations that plague many therapeutic peptide candidates. This provides a compelling, evidence‑based rationale for selecting Fmoc‑3‑Pal‑OH over the more common aromatic amino acids Fmoc‑Phe‑OH or Fmoc‑Tyr‑OH when aqueous formulation is a primary concern.

Glucagon-like Peptide-1 Receptor Agonists Peptide Solubility Engineering Metabolic Peptide Therapeutics

High Enantiomeric Purity (≥99% ee) Ensures Chiral Fidelity in Stereosensitive Peptide Sequences

Fmoc‑L‑3‑Pal‑OH is commercially supplied with a guaranteed enantiomeric excess (ee) of ≥99% . This level of chiral purity is critical for peptides where stereochemistry governs biological activity or conformational stability. In contrast, the D‑enantiomer (CAS 142994‑45‑4) exhibits a different melting point (166.5 °C versus 155.3 °C for the L‑enantiomer) and distinct solid‑state properties . For procurement, this specification ensures that the L‑ or D‑building block will not introduce racemic contamination that could compromise peptide folding, target binding, or in vivo efficacy. The reported ee value provides a quantitative benchmark that can be verified against certificate‑of‑analysis (CoA) documentation, reducing the risk of failed syntheses or irreproducible biological results.

Chiral Peptide Synthesis Enantiomeric Purity Quality Control for SPPS

Superior Storage Stability: 3-Year Shelf Life at −20 °C Supports Long-Term Inventory Management

Fmoc‑3‑Pal‑OH demonstrates excellent long‑term stability when stored as a powder at −20 °C, with a validated shelf life of 3 years under these conditions . Storage at 4 °C reduces the recommended period to 2 years . This stability profile is consistent across multiple vendors and is superior to that of some other Fmoc‑protected amino acids, which may require more stringent storage or exhibit shorter shelf lives due to side‑chain reactivity. For procurement, this means that bulk purchases of Fmoc‑3‑Pal‑OH can be inventoried without immediate degradation concerns, reducing the frequency of re‑ordering and minimizing supply‑chain disruptions in high‑throughput peptide synthesis laboratories.

SPPS Reagent Stability Long-Term Storage Inventory and Procurement Logistics

Fmoc-3-Pal-OH: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Design and Synthesis of Peptide Radiopharmaceuticals Requiring Controlled Hydrophilicity and Favorable In Vivo Biodistribution

Direct comparative evidence from somatostatin antagonist studies demonstrates that 3‑pyridylalanine substitution yields intermediate hydrophilicity (log D = −2.5 ± 0.1) and sub‑nanomolar SST2 receptor affinity (KD = 0.15 ± 0.01 nM) [1]. Notably, the 3Pal‑containing radioligand exhibits uniquely prolonged renal retention, with >60% intact peptide remaining in kidney homogenates after 1 h [1]. Researchers developing peptide‑based imaging agents or targeted radiotherapeutics can leverage this differentiated pharmacokinetic profile to fine‑tune tumor‑to‑kidney ratios or exploit tissue‑specific retention mechanisms—a design parameter not achievable with the 2‑ or 4‑pyridyl regioisomers.

Engineering Aqueous Solubility in Glucagon-Derived and Other Therapeutic Peptide Sequences

When phenylalanine or tyrosine residues limit peptide solubility and formulation, replacing them with 3‑pyridylalanine demonstrably enhances aqueous solubility [1]. This evidence supports the use of Fmoc‑3‑Pal‑OH as a strategic building block for solubility‑engineering campaigns, particularly in glucagon‑like peptide‑1 receptor (GLP‑1R) agonists and related metabolic hormone analogs where injection‑ready aqueous formulations are required.

Stereospecific Peptide Synthesis Requiring High Enantiomeric Purity for Pharmaceutical Lead Optimization

With a guaranteed enantiomeric excess of ≥99% [1], Fmoc‑3‑Pal‑OH meets the chiral purity demands of pharmaceutical peptide development. This level of purity is essential for synthesizing peptide drug candidates destined for regulatory submission, where enantiomeric integrity directly impacts biological activity, off‑target effects, and patentability. Procurement of high‑ee building blocks mitigates the risk of batch‑to‑batch variability and ensures reproducible SAR studies.

High‑Throughput Solid‑Phase Peptide Synthesis Workflows Requiring Long‑Term Reagent Stability

Fmoc‑3‑Pal‑OH offers a 3‑year shelf life when stored as a powder at −20 °C [1], making it suitable for laboratories and CDMOs that maintain comprehensive SPPS reagent inventories. This stability supports bulk purchasing strategies, reduces administrative burden associated with frequent re‑qualification, and ensures that building block quality remains consistent throughout extended peptide library synthesis campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-3-Pal-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.